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Compound of Interest

Compound Name:
4-(3-Methoxyphenyl)-2-

methylphenol

CAS No.: 1255636-17-9

Cat. No.: B6371048

Get Quote

Executive Summary
Methoxyphenol derivatives—specifically the ortho-isomer Guaiacol (2-methoxyphenol) and the

para-isomer Mequinol (4-methoxyphenol)—serve as critical pharmacophores in medicinal

chemistry and primary antioxidants in material science. Their utility is governed by a delicate

balance of electronic effects and steric positioning.

This guide provides a rigorous physicochemical analysis of these derivatives, moving beyond

basic property listing to explain the causality behind their behavior. We focus on the structural

dichotomy between the intramolecular hydrogen bonding of the ortho-isomer and the

intermolecular solvation of the para-isomer, which dictates their solubility, acidity, and metabolic

fate.

Molecular Architecture: The Ortho vs. Para Effect
The defining feature of methoxyphenol physicochemical behavior is the position of the methoxy

(-OCH₃) group relative to the phenolic hydroxyl (-OH).
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Guaiacol (Ortho-Effect): The proximity of the -OCH₃ and -OH groups allows for the formation

of a stable, 5-membered intramolecular hydrogen bond (cis-conformer). This "locks" the

proton, shielding it from solvent interactions and creating a more compact, lipophilic face.

Mequinol (Para-Effect): The groups are spatially separated, preventing internal interaction.

Both the -OH and -OCH₃ groups remain fully available for intermolecular hydrogen bonding

with solvent molecules (water), significantly altering solubility and reactivity.

Structural Diagram (DOT)
The following diagram visualizes the structural constraints and electronic interactions.
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Figure 1: Structural consequences of methoxy substitution patterns. The ortho-isomer forms an

internal H-bond, while the para-isomer maximizes solvent interaction.

Key Physicochemical Parameters
The following data consolidates experimental values for Guaiacol and Mequinol, highlighting

the impact of the structural differences discussed above.

Comparative Data Table
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Parameter
Guaiacol (2-
Methoxyphenol)

Mequinol (4-
Methoxyphenol)

Mechanistic
Rationale

pKa (25°C) 9.98 10.21

Guaiacol: Inductive

withdrawal (-I) of

ortho-oxygen slightly

outweighs resonance

donation (+R), making

it more acidic than

Mequinol. Mequinol:

Resonance donation

(+R) into the ring

destabilizes the

phenoxide anion,

decreasing acidity.

LogP (Oct/Water) ~1.32 ~1.34 - 1.58

Guaiacol: Internal H-

bond "hides" polarity,

but overall lipophilicity

is similar. Mequinol:

Higher experimental

values often cited due

to efficient packing in

organic phases

despite higher water

solubility.

Water Solubility ~15 - 18 g/L ~40 g/L

Critical Insight:

Mequinol is more

soluble despite being

a solid (mp 56°C). Its

exposed -OH and -

OCH₃ groups interact

fully with water.

Guaiacol's internal H-

bond reduces its

water affinity.
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Melting Point ~28 °C ~56 °C

Mequinol: Symmetry

and intermolecular H-

bonding lead to a

stronger crystal lattice.

Boiling Point 205 °C 243 °C

Mequinol: Stronger

intermolecular H-

bonding requires more

energy to break than

Guaiacol's internal H-

bond.

Antioxidant Mechanisms[1][2]
Methoxyphenols act as antioxidants primarily by scavenging free radicals. The methoxy group

is an Electron Donating Group (EDG), which lowers the Bond Dissociation Enthalpy (BDE) of

the phenolic O-H bond, making it easier to donate a hydrogen atom or electron.

Three competing mechanisms dictate this activity, heavily influenced by solvent polarity:

HAT (Hydrogen Atom Transfer): Direct transfer of H• to the radical. Dominant in non-polar

solvents.

SET-PT (Single Electron Transfer - Proton Transfer): Electron loss followed by deprotonation.

Dominant in polar/protic solvents.

SPLET (Sequential Proton Loss Electron Transfer): Deprotonation followed by electron

transfer. Occurs in ionizing solvents at high pH.

Mechanism Pathway Diagram (DOT)
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Figure 2: Solvent-dependent antioxidant pathways for methoxyphenol derivatives.

Experimental Protocols
To ensure reproducibility and data integrity (Trustworthiness), we detail the gold-standard

methods for determining the two most critical parameters: pKa and LogP.

Determination of pKa via Potentiometric Titration
Principle: Precise measurement of pH change upon addition of a titrant (NaOH) to the weak

acid (phenol) in an inert atmosphere.

Protocol:

Preparation: Dissolve ~10 mg of the methoxyphenol derivative in 50 mL of degassed water

(or 0.15 M KCl to maintain ionic strength).

Note: If solubility is low (e.g., highly substituted derivatives), use a co-solvent

(Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky
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extrapolation).

Inert Environment: Purge the vessel with Nitrogen (N₂) for 10 minutes to remove dissolved

CO₂ (which forms carbonic acid and skews results). Keep N₂ flowing over the surface during

titration.

Titration:

Add 0.1 M NaOH (standardized) in small increments (e.g., 5 µL).

Record pH after stabilization (drift < 0.005 pH units/min).

Data Analysis: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point

(inflection point).

Validation: Perform in triplicate. SD should be < 0.03.

Lipophilicity (LogP) via Shake-Flask Method (OECD 107)
Principle: Partitioning of the solute between two immiscible phases (n-Octanol and Water) at

equilibrium.

Protocol:

Pre-saturation: Saturate n-octanol with water and water with n-octanol for 24 hours prior to

use.

Partitioning: Dissolve the derivative in the octanol phase. Add an equal volume of the water

phase.

Equilibration: Shake mechanically for 60 minutes. Centrifuge to separate phases completely.

Quantification: Analyze both phases using UV-Vis spectrophotometry (λ_max ~280 nm) or

HPLC.

Calculation:

Metabolic Implications in Drug Design[3]
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In drug development, the metabolic stability of the methoxy group is a primary concern. The

major clearance pathway is O-demethylation, catalyzed predominantly by CYP2D6.

Mechanism: The enzyme hydroxylates the methyl C-H bond, forming an unstable hemiacetal

intermediate which spontaneously collapses to release formaldehyde and the corresponding

catechol (from Guaiacol) or hydroquinone (from Mequinol).

Toxicity Risk: The resulting catechols/hydroquinones can be further oxidized to quinones,

which are electrophilic Michael acceptors capable of binding to DNA or proteins

(genotoxicity/hepatotoxicity).

Metabolic Pathway Diagram (DOT)
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Figure 3: Metabolic fate of methoxyphenol derivatives via CYP450 O-demethylation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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